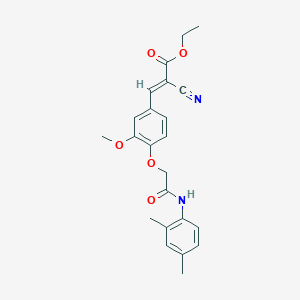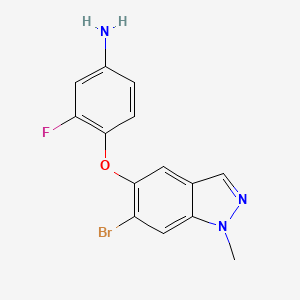
4-((6-Bromo-1-methyl-1H-indazol-5-yl)oxy)-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-Bromo-1-methyl-1H-indazol-5-yl)oxy)-3-fluoroaniline is a chemical compound known for its unique structure and properties It consists of a bromo-substituted indazole ring, a fluoroaniline moiety, and an ether linkage connecting these two parts
Preparation Methods
The synthesis of 4-((6-Bromo-1-methyl-1H-indazol-5-yl)oxy)-3-fluoroaniline typically involves several steps:
Synthesis of 6-Bromo-1-methyl-1H-indazole: This can be achieved through the bromination of 1-methylindazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Formation of 6-Bromo-1-methyl-1H-indazol-5-ol: The bromoindazole is then hydroxylated using a base such as sodium hydroxide or potassium hydroxide.
Etherification: The hydroxylated product is reacted with 3-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ether linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-((6-Bromo-1-methyl-1H-indazol-5-yl)oxy)-3-fluoroaniline can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amines or alcohols.
Substitution: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
4-((6-Bromo-1-methyl-1H-indazol-5-yl)oxy)-3-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((6-Bromo-1-methyl-1H-indazol-5-yl)oxy)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, disrupting cellular processes and leading to cell death in cancer cells.
Comparison with Similar Compounds
4-((6-Bromo-1-methyl-1H-indazol-5-yl)oxy)-3-fluoroaniline can be compared with other similar compounds, such as:
4-((6-Bromo-1H-indazol-5-yl)oxy)-3-fluoroaniline: Lacks the methyl group on the indazole ring, which may affect its biological activity and chemical reactivity.
4-((6-Chloro-1-methyl-1H-indazol-5-yl)oxy)-3-fluoroaniline: Substitution of bromine with chlorine may lead to differences in reactivity and biological properties.
4-((6-Bromo-1-methyl-1H-indazol-5-yl)oxy)-3-chloroaniline: Substitution of fluorine with chlorine may also result in different chemical and biological behaviors.
Properties
Molecular Formula |
C14H11BrFN3O |
|---|---|
Molecular Weight |
336.16 g/mol |
IUPAC Name |
4-(6-bromo-1-methylindazol-5-yl)oxy-3-fluoroaniline |
InChI |
InChI=1S/C14H11BrFN3O/c1-19-12-6-10(15)14(4-8(12)7-18-19)20-13-3-2-9(17)5-11(13)16/h2-7H,17H2,1H3 |
InChI Key |
RLPWLGUFKRFQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


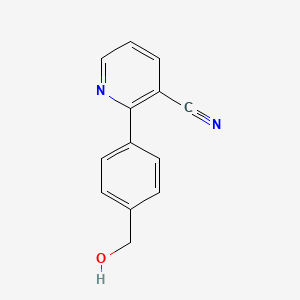
![tert-Butyl ((1R,3S)-3-fluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12986709.png)
![(R)-2-Oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B12986724.png)
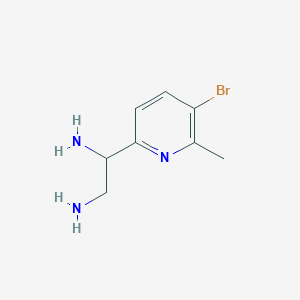
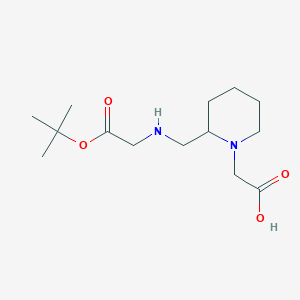

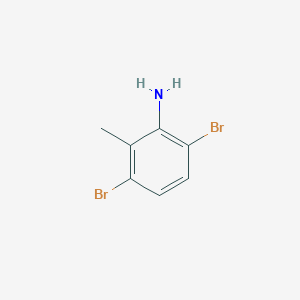
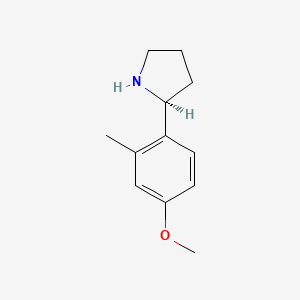

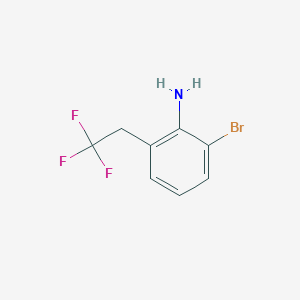

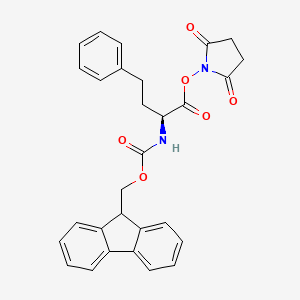
![Bicyclo[2.2.1]heptane-2-carboximidamide](/img/structure/B12986792.png)
